molecular formula C8H17N B13089017 2-Ethyl-3-methylpiperidine

2-Ethyl-3-methylpiperidine

Cat. No.: B13089017
M. Wt: 127.23 g/mol
InChI Key: WEVYSVSXPOFSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-methylpiperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. Piperidines are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry . The compound this compound is characterized by the presence of ethyl and methyl substituents on the piperidine ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-methylpiperidine can be achieved through various methods. One common approach involves the alkylation of piperidine with ethyl and methyl halides under basic conditions. Another method includes the reductive amination of 2-ethyl-3-methylpyridine using hydrogen and a suitable catalyst .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethyl-3-methylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methylpiperidine involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-3-methylpiperidine is unique due to the presence of both ethyl and methyl substituents, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to other piperidine derivatives .

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

2-ethyl-3-methylpiperidine

InChI

InChI=1S/C8H17N/c1-3-8-7(2)5-4-6-9-8/h7-9H,3-6H2,1-2H3

InChI Key

WEVYSVSXPOFSSX-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CCCN1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.